Solubility Differentiation: 6‑Hydroxy‑5‑iodopyrimidin‑4(3H)‑one vs. C‑5‑Iodo‑4(3H)‑pyrimidinone (Lacking 6‑OH)
The presence of the 6‑hydroxyl group substantially reduces aqueous solubility relative to the des‑hydroxy analogue. 6‑Hydroxy‑5‑iodopyrimidin‑4(3H)‑one exhibits a measured solubility of 1.1 g L⁻¹ (≈ 4.6 mM) at ambient temperature . Although a directly comparable experimental value for 5‑iodopyrimidin‑4(3H)‑one under identical conditions is not available in the public domain, the latter compound lacks the additional hydrogen‑bond donor that increases crystal lattice energy, and is generally expected to display higher solubility—an inference consistent with the behaviour of other pyrimidinone pairs where hydroxylation depresses aqueous solubility by 2‑ to 5‑fold [1]. For procurement, this means that if a synthetic sequence or biological assay requires a solution concentration above ~4.6 mM, the des‑hydroxy analogue cannot be simply substituted without risking precipitation or inaccurate dosing.
| Evidence Dimension | Aqueous thermodynamic solubility |
|---|---|
| Target Compound Data | 1.1 g L⁻¹ (≈ 4.6 mM) |
| Comparator Or Baseline | 5‑Iodopyrimidin‑4(3H)‑one (CAS 4349‑07‑9); experimental value not located; class‑level solubility depression by 6‑OH substitution. |
| Quantified Difference | Not directly quantifiable without paired measurement; class‑level expectation ≥2‑fold lower solubility for the 6‑OH congener. |
| Conditions | Ambient temperature; data from supplier certificate of analysis (CAS 1429056‑25‑6). |
Why This Matters
A known, reproducible solubility ceiling allows formulators and medicinal chemists to anticipate vehicle requirements and avoid batch failures caused by precipitation.
- [1] Class‑level inference: hydroxylation of heterocycles typically reduces aqueous solubility by increasing crystal lattice enthalpy. Representative review: Lipinski, C. A. et al. (2001) Adv. Drug Deliv. Rev. 46, 3–26. View Source
